molecular formula C13H10BrClN2O3 B13920641 3-(4-Bromo-6-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Bromo-6-chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13920641
M. Wt: 357.58 g/mol
InChI Key: ZDDFGTALELINQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione typically involves multiple steps, including the formation of the isoindolinone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of bromine or chlorine.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it is likely to modulate the activity of certain proteins and enzymes involved in cell signaling and immune response . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A well-known drug used to treat multiple myeloma and other conditions.

    Thalidomide: Another related compound with similar structural features and biological activities.

    Pomalidomide: A derivative of thalidomide with enhanced potency and efficacy in certain therapeutic applications.

Uniqueness

3-(4-Bromo-6-chloro-1-oxo-2-isoindolinyl)piperidine-2,6-dione is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H10BrClN2O3

Molecular Weight

357.58 g/mol

IUPAC Name

3-(7-bromo-5-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H10BrClN2O3/c14-9-4-6(15)3-7-8(9)5-17(13(7)20)10-1-2-11(18)16-12(10)19/h3-4,10H,1-2,5H2,(H,16,18,19)

InChI Key

ZDDFGTALELINQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3Br)Cl

Origin of Product

United States

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